![molecular formula C26H28N4O2 B2646313 1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide CAS No. 1226433-67-5](/img/structure/B2646313.png)
1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide groups could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Catalytic Protodeboronation
Overview
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation using a radical approach.
Unique Application: Formal Anti-Markovnikov Hydromethylation of Alkenes
The protocol involving catalytic protodeboronation enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. This reaction pairs protodeboronation with a Matteson–CH₂–homologation step. The resulting hydromethylation sequence has been successfully applied to various substrates.
Example Applications:For more details, you can refer to the research article on catalytic protodeboronation .
Quinazolin-4(3H)-ones Synthesis
Overview
Quinazolin-4(3H)-ones are important heterocyclic compounds with diverse biological activities. An efficient transition-metal-free route has been developed for their synthesis.
Unique Application: One-Pot Intermolecular Annulation
This method involves a one-pot intermolecular annulation reaction between o-amino benzamides and thiols. Noteworthy features include:
For further information, refer to the research article on quinazolin-4(3H)-ones synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-18-6-9-24-23(14-18)25(21(15-27)17-28-24)30-12-10-20(11-13-30)26(31)29-16-19-4-7-22(32-2)8-5-19/h4-9,14,17,20H,3,10-13,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDPAHNGJKEPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
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